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Compound of Interest

Compound Name:

(2-

(Morpholinomethyl)phenyl)methan

ol

Cat. No.: B150939 Get Quote

The anticipated ¹H NMR spectrum of (2-(Morpholinomethyl)phenyl)methanol is expected to

exhibit distinct signals corresponding to the protons of the phenyl ring, the benzylic methylene

group, the benzylic alcohol proton, and the morpholine ring protons. The chemical shifts are

influenced by the electronic environment of each proton. The ortho-substitution on the phenyl

ring is expected to result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data for (2-(Morpholinomethyl)phenyl)methanol

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Aromatic (C₆H₄) 7.20 - 7.60 Multiplet (m) 4H

Benzylic CH₂OH ~4.7 Singlet (s) 2H

Benzylic CH₂N ~3.6 Singlet (s) 2H

Morpholine O-CH₂ ~3.7 Triplet (t) 4H

Morpholine N-CH₂ ~2.5 Triplet (t) 4H

Alcohol OH Variable Singlet (s) 1H
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Comparative ¹H NMR Data of Structurally Similar
Compounds
To provide a basis for the predicted spectrum of (2-(Morpholinomethyl)phenyl)methanol,
experimental ¹H NMR data for analogous compounds featuring either the morpholine or the

substituted benzyl alcohol moiety are presented below. These analogs include (2-(piperidin-1-

ylmethyl)phenyl)methanol and (2-(pyrrolidin-1-ylmethyl)phenyl)methanol, which differ in the

saturated heterocyclic amine attached to the benzylic position.

Table 2: Comparison of ¹H NMR Data for (2-(Morpholinomethyl)phenyl)methanol Analogs

Compound
Aromatic
Protons (δ,
ppm)

Benzylic
CH₂OH (δ,
ppm)

Benzylic CH₂N
(δ, ppm)

Heterocycle
Protons (δ,
ppm)

(2-

(Morpholinometh

yl)phenyl)methan

ol (Predicted)

7.20 - 7.60 (m,

4H)
~4.7 (s, 2H) ~3.6 (s, 2H)

O-CH₂: ~3.7 (t,

4H), N-CH₂: ~2.5

(t, 4H)

(2-(Piperidin-1-

ylmethyl)phenyl)

methanol

Data not

available

Data not

available

Data not

available

Data not

available

(2-(Pyrrolidin-1-

ylmethyl)phenyl)

methanol

Data not

available

Data not

available

Data not

available

Data not

available

Note: Despite extensive searches, specific, experimentally verified ¹H NMR data for (2-

(piperidin-1-ylmethyl)phenyl)methanol and (2-(pyrrolidin-1-ylmethyl)phenyl)methanol could not

be located in the available resources. The comparison is therefore based on the predicted

spectrum of the target compound and general knowledge of the spectral characteristics of

these functional groups.
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The following is a general experimental protocol for acquiring a ¹H NMR spectrum of a

compound such as (2-(Morpholinomethyl)phenyl)methanol.

Materials and Equipment:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl

sulfoxide-d₆ (DMSO-d₆))

Internal standard (e.g., Tetramethylsilane (TMS))

The compound of interest, (2-(Morpholinomethyl)phenyl)methanol

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an

internal reference (0 ppm).

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the ¹H frequency.

Data Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Set the number of scans to be acquired (typically 8 to 64 for a sufficient signal-to-noise

ratio).
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Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to ensure full

relaxation of the protons.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase correct the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons for each signal.

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of

the signals to deduce the connectivity of the protons.

Structural and Spectral Correlation
The following diagram illustrates the relationship between the chemical structure of (2-
(Morpholinomethyl)phenyl)methanol and its predicted ¹H NMR spectral features.
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Chemical Structure

Predicted ¹H NMR Spectrum
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Caption: Correlation of structural fragments of (2-(Morpholinomethyl)phenyl)methanol with

their predicted ¹H NMR signals.

This guide provides a foundational understanding of the ¹H NMR characteristics of (2-
(Morpholinomethyl)phenyl)methanol. For definitive structural confirmation and detailed

comparative analysis, acquisition of an experimental ¹H NMR spectrum of the purified

compound is highly recommended.
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To cite this document: BenchChem. [Predicted ¹H NMR Spectral Data for (2-
(Morpholinomethyl)phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150939#1h-nmr-characterization-of-2-
morpholinomethyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b150939#1h-nmr-characterization-of-2-morpholinomethyl-phenyl-methanol
https://www.benchchem.com/product/b150939#1h-nmr-characterization-of-2-morpholinomethyl-phenyl-methanol
https://www.benchchem.com/product/b150939#1h-nmr-characterization-of-2-morpholinomethyl-phenyl-methanol
https://www.benchchem.com/product/b150939#1h-nmr-characterization-of-2-morpholinomethyl-phenyl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

